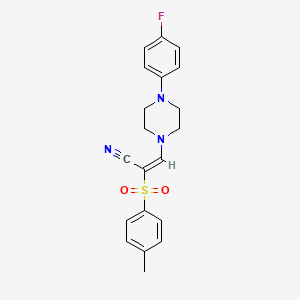

(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile

Description

Properties

IUPAC Name |

(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-16-2-8-19(9-3-16)27(25,26)20(14-22)15-23-10-12-24(13-11-23)18-6-4-17(21)5-7-18/h2-9,15H,10-13H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPUBXUSFFVKBS-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting tyrosinase, an enzyme implicated in hyperpigmentation disorders. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a tosylacrylonitrile moiety. Its molecular formula is with a molecular weight of approximately 364.44 g/mol.

Tyrosinase Inhibition

Tyrosinase (TYR) is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme is a therapeutic strategy for treating skin hyperpigmentation disorders. Research indicates that compounds with similar structures to (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile may exhibit significant inhibitory effects on TYR.

- Inhibitory Potency : A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC50 value of 0.18 μM, indicating potent inhibition compared to the standard kojic acid (IC50 = 17.76 μM) . This suggests that derivatives of the piperazine moiety are promising candidates for tyrosinase inhibition.

- Mechanism of Action : Kinetic studies have shown that certain piperazine derivatives act as competitive inhibitors of TYR, affecting the enzyme's diphenolase activity. The binding mode has been analyzed through docking studies, which suggest that these compounds effectively occupy the active site of TYR .

Study on Analogous Compounds

A study focused on various piperazine derivatives found that modifications to the aromatic tail significantly influenced inhibitory activity against TYR. For instance, compounds with additional electron-withdrawing groups exhibited enhanced potency due to increased binding affinity .

| Compound | Structure | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound 26 | Structure | 0.18 | Highly potent inhibitor |

| Kojic Acid | Structure | 17.76 | Standard reference |

Additional Biological Activities

Beyond tyrosinase inhibition, preliminary studies have suggested potential anti-cancer properties associated with similar piperazine derivatives. These compounds have shown promise in various cancer cell lines, although specific data on (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile remains limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile” with structurally related compounds from the literature, focusing on synthetic yields, physicochemical properties, and substituent effects.

Table 1: Comparison of Key Parameters for Piperazine Derivatives

Key Observations:

Core Structure Differences: The cinnoline derivatives (10a, 10b) feature a bicyclic aromatic system, which enhances rigidity and planarity compared to the acrylonitrile core of the target compound. This difference likely influences solubility and electronic properties, such as absorption/emission profiles.

Synthetic Yields: Cinnoline derivatives (e.g., 10a, 10b) were synthesized in moderate yields (68–72%) via nucleophilic substitution reactions using halogenated precursors and piperazine derivatives .

Spectroscopic Properties: In cinnoline analogs, aromatic protons in the ¹H-NMR spectrum appear between δ 7.85–7.92 ppm, consistent with electron-withdrawing fluorine substituents. For the target compound, the tosyl group’s electron-withdrawing nature may further deshield aromatic protons, shifting signals upfield (predicted δ 7.6–8.2 ppm) .

Substituent Effects: The 4-fluorophenyl group is common across all compounds, contributing to metabolic stability and receptor binding in bioactive molecules. However, the acrylonitrile-tosyl combination in the target compound may confer unique reactivity, such as susceptibility to nucleophilic attack at the cyano group or participation in Michael addition reactions.

Research Findings and Implications

Physicochemical Trends: Melting points for cinnoline derivatives (168–174°C) suggest high crystallinity due to aromatic stacking. The target compound’s melting point is expected to be lower due to reduced aromaticity and increased conformational flexibility. The tosyl group’s sulfonyl moiety may enhance thermal stability compared to halogenated cinnolines .

Synthetic Challenges: The acrylonitrile core’s linear structure might complicate purification compared to planar cinnoline derivatives. Chromatographic methods optimized for polar compounds (e.g., silica gel with ethyl acetate/hexane) would be critical.

Potential Applications: While cinnoline derivatives are explored for antimicrobial and anticancer activity, the target compound’s tosyl-acrylonitrile structure could make it a candidate for protease inhibition or as a Michael acceptor in drug design.

Q & A

Q. Analytical validation :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity thresholds .

- Structural confirmation :

- NMR : H and C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and acrylonitrile signals (δ 6.5–7.5 ppm) .

- X-ray crystallography : Single-crystal diffraction (e.g., Enraf–Nonius CAD-4 diffractometer) for absolute configuration determination .

Basic: How is the crystal structure of this compound determined, and what software tools are employed?

Answer:

Crystallographic workflow :

Data collection : Use a fine-focus sealed tube X-ray source with graphite monochromators (e.g., Enraf–Nonius CAD-4). Absorption corrections (ψ scans) minimize intensity errors (Tmin/Tmax = 0.975/0.992) .

Structure solution : Direct methods via SHELXS/SHELXD for phase determination .

Refinement : SHELXL for least-squares refinement (R-factor ≤ 0.063, wR ≤ 0.160) with anisotropic displacement parameters for non-H atoms .

Q. Software :

- SHELX suite : SHELXL for small-molecule refinement; SHELXPRO for macromolecular interfaces .

- Validation : PLATON for symmetry checks and CCDC deposition .

Advanced: How to resolve discrepancies in spectroscopic data between computational predictions and experimental results?

Answer:

Methodological steps :

Benchmark computational models : Compare DFT (e.g., B3LYP/6-311+G(d,p)) with experimental NMR/IR data. Adjust basis sets for fluorophenyl and piperazine moieties .

Dynamic effects : Account for conformational flexibility (e.g., piperazine chair-flipping) using molecular dynamics simulations (AMBER/CHARMM).

Experimental replication : Re-run spectroscopy under controlled conditions (e.g., anhydrous DMSO for NMR) to exclude solvent artifacts .

Case study : Discrepancies in F NMR shifts may arise from crystal packing effects, resolved via X-ray data correlation .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological assays without altering its activity?

Answer:

Approaches :

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility while minimizing cytotoxicity .

- Prodrug modification : Introduce transient hydrophilic groups (e.g., phosphate esters) on the tosyl or acrylonitrile moieties .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to enhance aqueous dispersion .

Validation : Monitor solubility via UV-vis spectroscopy and confirm activity retention via receptor-binding assays (e.g., dopamine transporter inhibition) .

Advanced: How to analyze binding interactions with dopamine transporters using computational modeling?

Answer:

Protocol :

Docking studies : Use AutoDock Vina to model interactions between the compound’s piperazine/fluorophenyl groups and DAT active sites (PDB: 4XP4).

Molecular dynamics : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding (e.g., piperazine N–H with Asp79) and π-π stacking (fluorophenyl vs. Phe155) .

Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG ≤ −30 kJ/mol indicates strong binding) .

Experimental correlation : Validate with radioligand displacement assays (e.g., H-WIN 35,428) .

Advanced: Addressing contradictions in biological activity across studies—methodological considerations.

Answer:

Root causes :

- Stereochemical variability : Ensure enantiomeric purity (e.g., chiral HPLC) to exclude inactive (Z)-isomers .

- Receptor heterogeneity : Validate target specificity across cell lines (e.g., HEK293 vs. CHO cells expressing human vs. rodent DAT) .

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation times (≥60 mins) .

Q. Resolution framework :

Meta-analysis : Pool data from ≥3 independent studies using random-effects models.

Dose-response curves : Re-evaluate EC50/IC50 values with nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.